molecular formula C25H27FN2O2 B316292 N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE

N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE

Cat. No.: B316292
M. Wt: 406.5 g/mol
InChI Key: QKTUUPCFPKVPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE is a complex organic compound characterized by the presence of a fluorobenzyl group, a methoxybenzyl group, and a pyrrolidinyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(1-pyrrolidinyl)aniline with 4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-((2-((4-fluorobenzyl)oxy)-1-naphthyl)methylidene)-2-phenoxyacetohydrazide
  • 4-((4-fluorobenzyl)oxy)phenylboronic acid
  • N’-((2-((4-fluorobenzyl)oxy)-1-naphthyl)methylene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

Uniqueness

N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE is unique due to the combination of its fluorobenzyl, methoxybenzyl, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H27FN2O2

Molecular Weight

406.5 g/mol

IUPAC Name

N-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-4-pyrrolidin-1-ylaniline

InChI

InChI=1S/C25H27FN2O2/c1-29-25-16-19(8-13-24(25)30-18-20-6-2-3-7-23(20)26)17-27-21-9-11-22(12-10-21)28-14-4-5-15-28/h2-3,6-13,16,27H,4-5,14-15,17-18H2,1H3

InChI Key

QKTUUPCFPKVPHG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)N3CCCC3)OCC4=CC=CC=C4F

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)N3CCCC3)OCC4=CC=CC=C4F

Origin of Product

United States

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